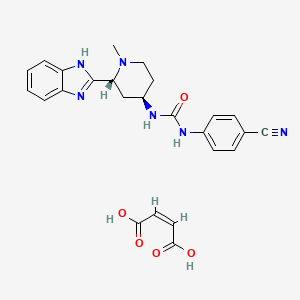

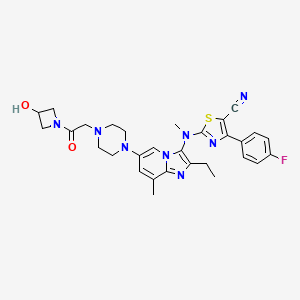

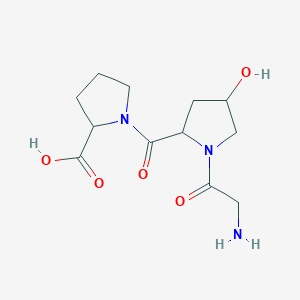

![molecular formula C22H15F2N3O2 B607731 (4-二氟甲氧基-3-吡啶-2-基乙炔基-苯基)-(5,7-二氢-吡咯并[3,4-b]吡啶-6-基)-甲苯酮 CAS No. 1253291-12-1](/img/structure/B607731.png)

(4-二氟甲氧基-3-吡啶-2-基乙炔基-苯基)-(5,7-二氢-吡咯并[3,4-b]吡啶-6-基)-甲苯酮

描述

Selective negative allosteric modulator of the mGluR5 receptor

GRN-529 is a selective negative allosteric modulator of the mGluR5 receptor.

科学研究应用

Autism Spectrum Disorders (ASD)

GRN-529 has been studied for its potential therapeutic effects on autism spectrum disorders. It acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is believed to play a role in synaptic connections related to ASD. Research has shown that GRN-529 can reduce repetitive behaviors and enhance sociability in mouse models of autism, suggesting a promising avenue for treatment .

Fragile X Syndrome

Due to its modulation of mGluR5, GRN-529 is also being explored as a treatment for Fragile X syndrome, a genetic condition that often overlaps with ASD. The compound’s ability to regulate glutamate receptor activity may help alleviate some of the cognitive and behavioral symptoms associated with this syndrome .

Depression

Studies have indicated that GRN-529 has a broad-spectrum activity that may be relevant to treatment-resistant depression. By reducing hyperactivity in glutamate receptors, it could offer a new approach to managing depressive disorders, especially in cases where other treatments have failed .

Neurodevelopmental Disorders

The impact of GRN-529 on synaptic formation and maturation suggests it could have broader applications in treating various neurodevelopmental disorders. These conditions often involve disruptions in synaptic connectivity, and GRN-529’s mechanism of action could potentially address these fundamental issues .

Obsessive-Compulsive Disorder (OCD)

Given its efficacy in reducing repetitive behaviors in animal models, GRN-529 may have potential applications in treating OCD. The compound could help manage the compulsive behaviors and rituals that characterize this disorder .

Anxiety Disorders

The anxiolytic effects of GRN-529, inferred from its calming effects on repetitive behaviors and potential to enhance social interactions, suggest it could be beneficial in treating various anxiety disorders. This includes generalized anxiety disorder and social anxiety disorder .

Schizophrenia

The modulation of glutamate receptors by GRN-529 may also be relevant in the context of schizophrenia. Abnormal glutamate receptor activity has been implicated in schizophrenia, and GRN-529’s regulatory effects could contribute to symptom management .

Cognitive Enhancement

Finally, the influence of GRN-529 on synaptic connectivity and neural communication might be harnessed for cognitive enhancement. This could have applications in improving memory, learning, and overall cognitive function in both clinical and non-clinical populations .

属性

IUPAC Name |

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMSIRHBAVREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030348 | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone | |

CAS RN |

1253291-12-1 | |

| Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GRN-529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRN-529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

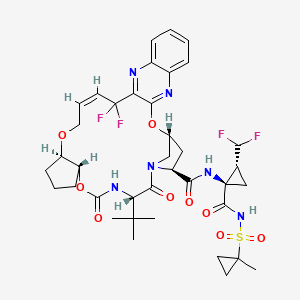

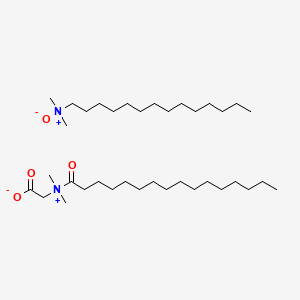

![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)

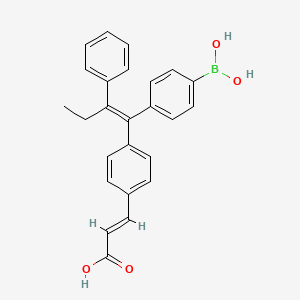

![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)

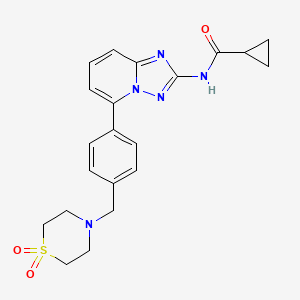

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)